Fmoc-N-Me-HoArg(pbf)-OH
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Overview
Description
Fmoc-N-Me-HoArg(pbf)-OH: is a synthetic derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis due to its unique protective groups, which help in the stepwise construction of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-HoArg(pbf)-OH typically involves the following steps:
Fmoc Protection: The amino group of arginine is protected using 9-fluorenylmethoxycarbonyl (Fmoc) to prevent unwanted reactions during peptide synthesis.
Methylation: The guanidine group of arginine is methylated to form N-methylarginine.
Hydroxy Protection: The hydroxyl group is protected using a suitable protecting group.
Pbf Protection: The guanidine group is further protected using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The protective groups (Fmoc, Pbf) can be removed under specific conditions to reveal the functional groups for further reactions.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Piperidine is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for Pbf deprotection.
Coupling: Carbodiimides (e.g., DIC, EDC) and coupling additives (e.g., HOBt, HOAt) are used to facilitate peptide bond formation.
Major Products:
Peptides: The primary products formed from reactions involving Fmoc-N-Me-HoArg(pbf)-OH are peptides with specific sequences and functionalities.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-N-Me-HoArg(pbf)-OH is widely used in the synthesis of peptides for research and therapeutic purposes.
Biology:
Protein Engineering: The compound is used to create modified peptides and proteins for studying biological processes and developing new biomolecules.
Medicine:
Drug Development: Peptides synthesized using this compound are explored for their potential as therapeutic agents in various diseases.
Industry:
Biotechnology: The compound is used in the production of peptide-based materials and bioconjugates for industrial applications.
Mechanism of Action
The mechanism of action of peptides synthesized using Fmoc-N-Me-HoArg(pbf)-OH depends on the specific sequence and structure of the peptide. Generally, these peptides interact with molecular targets such as enzymes, receptors, and other proteins, modulating their activity and function.
Comparison with Similar Compounds
Fmoc-Arg(pbf)-OH: A similar compound without the methylation and hydroxyl protection.
Fmoc-N-Me-Arg(pbf)-OH: A similar compound without the hydroxyl protection.
Uniqueness:
Fmoc-N-Me-HoArg(pbf)-OH: is unique due to its combination of protective groups, which allows for selective reactions and the synthesis of complex peptides with specific functionalities.
Properties
IUPAC Name |
(2S)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(37)38-18-12-11-17-30(33(41)42)40(6)35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H,41,42)(H3,37,38,39)/t30-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYRTAYAYQTZHC-PMERELPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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